molecular formula C18H22ClNO3 B279502 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol

1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol

Cat. No. B279502
M. Wt: 335.8 g/mol
InChI Key: CYEJOEUMFIIDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol, also known as carvedilol, is a beta-blocker medication that is used to treat high blood pressure, heart failure, and angina. Carvedilol was first approved by the FDA in 1995 and has since become a widely used medication.

Mechanism of Action

Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties. By blocking these receptors, 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol reduces heart rate, blood pressure, and cardiac output, which leads to a decrease in myocardial oxygen demand. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. It also reduces the release of renin, which leads to a decrease in angiotensin II levels. Carvedilol also has anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetics. It is also widely available and relatively inexpensive. However, 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which may be problematic for long-term experiments. It also has a low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol. One area of interest is the development of new formulations of 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol's effects on other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol and its cardioprotective effects.

Synthesis Methods

Carvedilol can be synthesized in several ways. One common method is the reaction of 2-chlorobenzyl chloride with 4-hydroxy-3-methoxybenzylamine in the presence of a base to form the intermediate 1-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylamino)propan-2-ol. This intermediate is then reacted with an acid to form 1-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to improve left ventricular function, reduce mortality in patients with heart failure, and reduce the incidence of myocardial infarction in patients with left ventricular dysfunction. Carvedilol has also been studied for its effects on other diseases such as Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

1-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol

InChI

InChI=1S/C18H22ClNO3/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19/h3-9,13,20-21H,10-12H2,1-2H3

InChI Key

CYEJOEUMFIIDMG-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O

Origin of Product

United States

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